Lipophilicity (XLogP3-AA) vs. DEET
N,N-Diisopropyl-4-pentylbenzamide exhibits a computed XLogP3-AA value of 5.4, compared to 2.7 for DEET (N,N-diethyl-3-methylbenzamide), representing a 2.7 log-unit increase in predicted octanol-water partition coefficient [1][2]. This difference arises from the combined effect of the para-pentyl chain (contributing ~2.5–3.0 log units vs. a meta-methyl) and the larger hydrophobic surface area of the N,N-diisopropyl groups. The higher logP predicts substantially reduced water solubility, lower volatility, and increased affinity for lipophilic environments such as insect cuticular lipids or synthetic polymer matrices when used as a formulation additive.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.4 |
| Comparator Or Baseline | DEET: XLogP3-AA = 2.7 |
| Quantified Difference | ΔXLogP3-AA = +2.7 (≈500-fold higher predicted partition coefficient) |
| Conditions | PubChem computed values using XLogP3 3.0 algorithm |
Why This Matters
A ~500-fold difference in predicted lipophilicity directly impacts formulation solvent selection, dermal absorption kinetics, and environmental fate modeling, making this compound a high-logP probe for SAR libraries where DEET would be too polar.
- [1] PubChem Compound Summary, CID 119087074, N,N-Diisopropyl-4-pentylbenzamide. XLogP3-AA = 5.4. https://pubchem.ncbi.nlm.nih.gov/compound/119087074 View Source
- [2] PubChem Compound Summary, n,n'-Diethyl-m-toluamide (DEET). XLogP3-AA Property Value 2.7, Computed by XLogP3 3.0 (PubChem release 2019.06.18). https://pubchem.ncbi.nlm.nih.gov/ View Source
